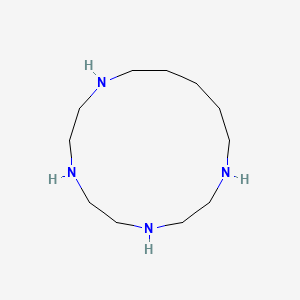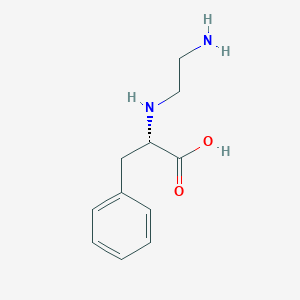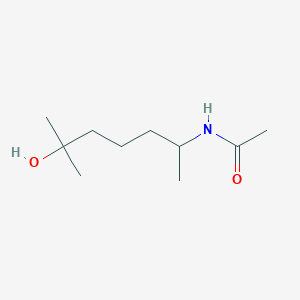
N-(6-hydroxy-6-methylheptan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-hydroxy-6-methylheptan-2-yl)acetamide is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of a hydroxy group and a methyl group on a heptane chain, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-6-methylheptan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-6-methylheptan-2-one with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-hydroxy-6-methylheptan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(6-hydroxy-6-methylheptan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-hydroxy-6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxymelatonin: A compound with a similar hydroxy group and acetamide structure, known for its role as a metabolite of melatonin.
N-Acetylserotonin: Another related compound with similar functional groups, involved in the synthesis of melatonin.
Uniqueness
N-(6-hydroxy-6-methylheptan-2-yl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, methyl group, and acetamide functional group makes it a versatile compound with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
85602-77-3 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(6-hydroxy-6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO2/c1-8(11-9(2)12)6-5-7-10(3,4)13/h8,13H,5-7H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
MUHJFQDNLZVRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


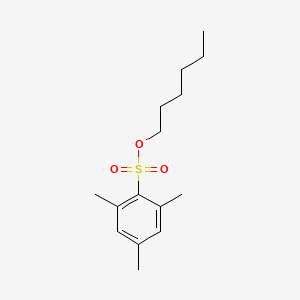
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
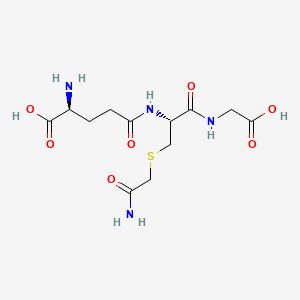
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
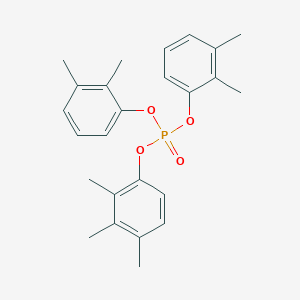
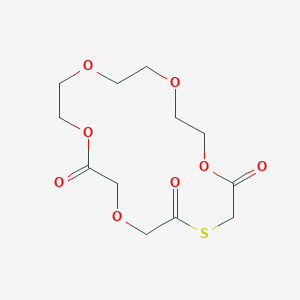
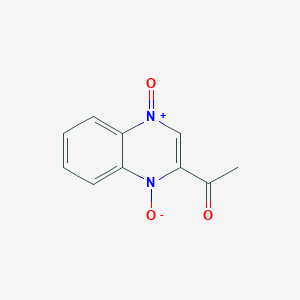
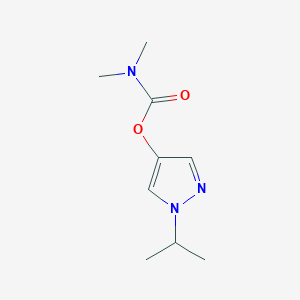
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
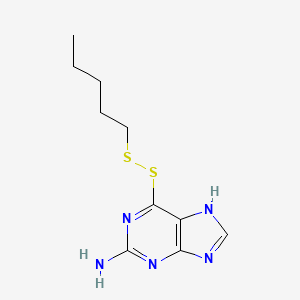
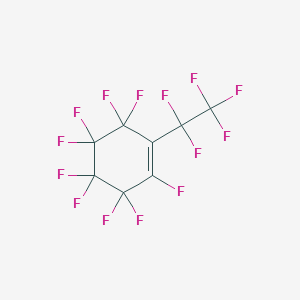
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
